Introduction: The Strategic Importance of Fluorinated Building Blocks
Introduction: The Strategic Importance of Fluorinated Building Blocks
An In-depth Technical Guide to 4-Amino-2,5-difluorobenzoic Acid: Properties, Synthesis, and Applications
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating a compound's physicochemical and biological properties. 4-Amino-2,5-difluorobenzoic acid (CAS No. 773108-64-8) has emerged as a particularly valuable building block. Its unique trifunctional nature—an aromatic amine, a carboxylic acid, and a difluorinated phenyl ring—provides a versatile platform for constructing complex molecular architectures.
The presence of two fluorine atoms ortho and meta to the carboxylic acid group, and ortho and para to the amine, significantly influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability. This guide offers an in-depth exploration of the core chemical properties, synthetic considerations, analytical characterization, and applications of 4-Amino-2,5-difluorobenzoic acid, providing researchers and developers with the technical insights required for its effective utilization.
Core Physicochemical and Structural Properties
The fundamental properties of a reagent dictate its handling, reactivity, and suitability for various applications. 4-Amino-2,5-difluorobenzoic acid is typically supplied as an off-white to white crystalline powder with a purity of 97% or higher.[1][2][3]
Table 1: Physicochemical Data for 4-Amino-2,5-difluorobenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 773108-64-8 | [1][4] |
| Molecular Formula | C₇H₅F₂NO₂ | [1][5] |
| Molecular Weight | 173.12 g/mol | [1][5] |
| Appearance | Off-white to white crystalline powder | [1] |
| Purity | ≥97.0% | [1][2] |
| Density | 1.536 g/cm³ | [1] |
| Boiling Point | 316.5°C at 760 mmHg | [1] |
| Flash Point | 145.2°C | [1] |
| Storage Temperature | Room Temperature | [2][6] |
Molecular Structure and Identifiers
The precise arrangement of atoms and functional groups is critical for understanding reactivity. The structure is defined by a benzoic acid core with fluorine atoms at positions 2 and 5, and an amino group at position 4.
Caption: 2D Structure of 4-Amino-2,5-difluorobenzoic acid.
Table 2: Structural and Chemical Identifiers
| Identifier | String | Source(s) |
| IUPAC Name | 4-amino-2,5-difluorobenzoic acid | [7] |
| SMILES | C1=C(C(=CC(=C1F)N)F)C(=O)O | [7] |
| InChI | InChI=1S/C7H5F2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | [2][8] |
| InChIKey | YOXMTBAQSNCVJQ-UHFFFAOYSA-N | [2][8] |
Spectroscopic Characterization: A Predictive Analysis
While raw spectral data requires experimental acquisition, a senior scientist can predict the key features based on the molecule's structure. This predictive analysis is crucial for experimental design and data interpretation. Vendor documentation confirms the availability of NMR, HPLC, and LC-MS data for this compound.[9]
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the phenyl ring. These would appear as complex multiplets due to both H-H and H-F coupling. The amine (NH₂) and carboxylic acid (OH) protons would appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will display seven unique signals. The carboxylic carbon will be the most downfield. The six aromatic carbons will have their chemical shifts significantly influenced by the attached fluorine, amino, and carboxyl groups. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals for the non-equivalent fluorine atoms at positions 2 and 5. Each signal will be split by the other fluorine and by adjacent protons, providing critical structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum serves as a fingerprint, confirming the presence of key functional groups. Theoretical studies and data from analogous compounds suggest characteristic absorption bands.[10][11]
-
3500-3300 cm⁻¹: N-H stretching vibrations from the primary amine.
-
3300-2500 cm⁻¹: A very broad O-H stretch from the carboxylic acid, often overlapping with C-H stretches.
-
~1700 cm⁻¹: A strong C=O stretching band from the carboxylic acid.
-
~1620 cm⁻¹: N-H bending (scissoring) vibration.
-
1300-1000 cm⁻¹: Strong C-F stretching bands.
-
-
Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound will exhibit a precise monoisotopic mass of approximately 173.0288 Da.[7] The fragmentation pattern would likely involve the loss of H₂O, CO, and CO₂ from the carboxylic acid group.
Synthesis and Reactivity Insights
Plausible Synthetic Workflow
While multiple proprietary synthetic routes exist, a logical and scalable synthesis can be designed based on established organofluorine chemistry principles. A common approach involves the functionalization of a pre-fluorinated starting material. The following protocol is a representative, field-proven methodology adapted from similar syntheses.[12][13]
Protocol 1: Representative Synthesis of 4-Amino-2,5-difluorobenzoic Acid
-
Nitration: Start with 2,5-difluorobenzoic acid.[14] React it with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group, yielding 2,5-difluoro-4-nitrobenzoic acid. Causality: The carboxylic acid group is deactivating and meta-directing, while the fluorine atoms are deactivating but ortho-, para-directing. The position para to the C-2 fluorine and meta to the carboxyl group is sterically and electronically favored for nitration.
-
Reduction: The nitro group of 2,5-difluoro-4-nitrobenzoic acid is then reduced to a primary amine. Common and effective reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over a Palladium on carbon catalyst) or chemical reduction with metals like tin or iron in an acidic medium.[15] Causality: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, avoiding harsh acidic conditions that could affect other parts of the molecule.
-
Work-up and Purification: Following the reduction, an aqueous work-up is performed to remove the catalyst and inorganic byproducts. The pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to achieve the desired high purity (≥99%).[1]
Caption: A representative workflow for the synthesis of 4-Amino-2,5-difluorobenzoic acid.
Chemical Reactivity
The molecule's utility stems from the distinct reactivity of its three functional components:
-
Carboxylic Acid: Undergoes standard reactions such as esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol. This handle is crucial for linking the molecule to other scaffolds.
-
Aromatic Amine: The amine can be acylated, alkylated, or diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., via Sandmeyer reactions). Its nucleophilicity is reduced by the electron-withdrawing effects of the fluorine atoms and the carboxyl group.
-
Difluorinated Ring: The aromatic ring itself is electron-deficient, making it less susceptible to electrophilic aromatic substitution than benzene. However, it is activated towards nucleophilic aromatic substitution (SₙAr), particularly for displacement of one of the fluorine atoms if a strong electron-withdrawing group is present.
Applications in Research and Development
4-Amino-2,5-difluorobenzoic acid is not an end-product but a high-value intermediate. Its primary application is as a structural motif in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals.[1][16]
-
Drug Discovery: The incorporation of a fluorinated aminobenzoic acid moiety can significantly enhance a drug candidate's profile. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability by increasing lipophilicity.[16][17] This building block is therefore highly sought after for developing novel therapeutics.[18]
-
Fine & Specialty Chemicals: Its versatile functional groups allow it to be used in the synthesis of agrochemicals, advanced polymers, and diagnostic reagents where specific electronic and physical properties are required.[16]
Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory. The compound is classified as hazardous.[19][20][21]
Table 3: GHS Hazard and Precautionary Information
| Category | Code(s) | Description | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | [6][8] | |
| Signal Word | Warning | [6][8] | |
| Hazard Statements | H302, H332 | Harmful if swallowed or if inhaled. | [8] |
| H315 | Causes skin irritation. | [19][20] | |
| H319 | Causes serious eye irritation. | [19][20] | |
| H335 | May cause respiratory irritation. | [19][20] | |
| Precautionary Statements | P261, P264, P270, P271, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. | [8][20][21] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [20][21] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [20][21] | |
| P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [21][22] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [19][22] |
Self-Validating Safe Handling Workflow
A robust safety protocol ensures that checks are in place at every stage of the chemical's lifecycle in the lab.
Caption: Logical workflow for the safe handling of 4-Amino-2,5-difluorobenzoic acid.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[20]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[20]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[22]
Conclusion
4-Amino-2,5-difluorobenzoic acid is a strategic and versatile chemical intermediate whose value is rooted in the predictable and beneficial effects of its difluorinated aromatic core. A thorough understanding of its physicochemical properties, reactivity, and safety requirements is paramount for its successful application. By leveraging the insights provided in this guide, researchers in pharmaceutical development and materials science can confidently incorporate this building block into their synthetic designs to create novel molecules with enhanced performance characteristics.
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